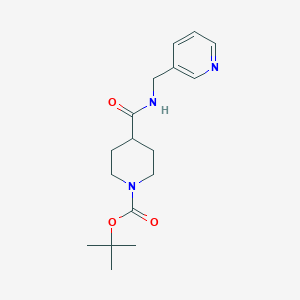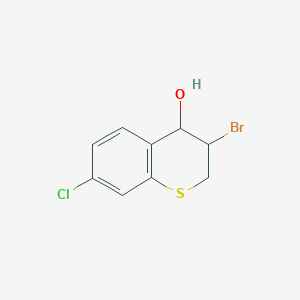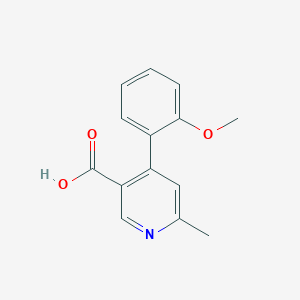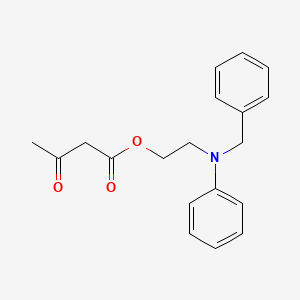
2-(Benzylphenylamino)ethyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylphenylamino)ethyl acetoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylphenylamino)ethyl acetoacetate typically involves the reaction of ethyl acetoacetate with benzylphenylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The general reaction scheme is as follows:
Formation of Enolate: Ethyl acetoacetate is deprotonated by sodium ethoxide to form an enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to the benzylphenylamine, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylphenylamino)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Applications De Recherche Scientifique
2-(Benzylphenylamino)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzylphenylamino)ethyl acetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler β-keto ester used in similar synthetic applications.
Methyl acetoacetate: Another β-keto ester with similar reactivity but different physical properties.
Diethyl malonate: Used in malonic ester synthesis, similar to acetoacetic ester synthesis.
Uniqueness
2-(Benzylphenylamino)ethyl acetoacetate is unique due to the presence of the benzylphenylamino group, which imparts specific reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-(N-benzylanilino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C19H21NO3/c1-16(21)14-19(22)23-13-12-20(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 |
Clé InChI |
HJMWPPKSBZIXHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


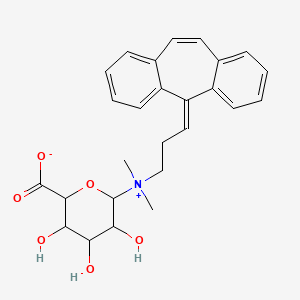
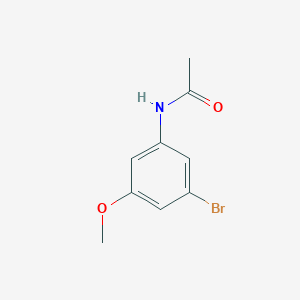

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

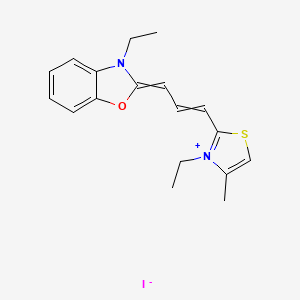
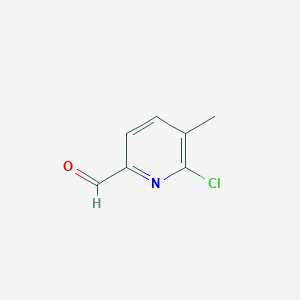
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)

